molecular formula C26H29ClN6O2 B2987353 8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione CAS No. 847339-32-6

8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione

Cat. No.: B2987353
CAS No.: 847339-32-6
M. Wt: 493.01
InChI Key: LTAPVNMOXDTRRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione is a complex organic compound with the molecular formula C25H27ClN6O2 and a molecular weight of 478.986 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a chlorophenyl group and a purine core substituted with dimethyl and phenylpropyl groups. It is often used in scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione is unique due to its combination of a piperazine ring and a purine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research applications .

Properties

IUPAC Name

8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN6O2/c1-29-23-22(24(34)30(2)26(29)35)33(13-7-10-19-8-4-3-5-9-19)25(28-23)32-16-14-31(15-17-32)21-12-6-11-20(27)18-21/h3-6,8-9,11-12,18H,7,10,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAPVNMOXDTRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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